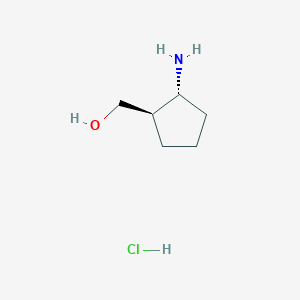

trans-(2-Amino-cyclopentyl)-methanol hydrochloride

Description

Significance of Alicyclic Amino Alcohols as Chiral Scaffolds in Synthetic Methodologies

Alicyclic amino alcohols, such as trans-(2-Amino-cyclopentyl)-methanol hydrochloride, represent a crucial class of compounds in asymmetric synthesis. diva-portal.orgfrontiersin.org Their utility stems from their defined stereochemistry and the presence of two distinct functional groups—an amine and a hydroxyl group—which can coordinate to metal centers and influence the stereochemical outcome of a reaction. These compounds are widely employed as chiral auxiliaries and ligands to control enantioselectivity in a variety of chemical transformations. tcichemicals.com

The rigid cyclic framework of these molecules provides a well-defined spatial arrangement, which is essential for effective stereochemical induction. This conformational rigidity helps to create a predictable and sterically hindered environment around a reactive center, favoring the formation of one enantiomer over the other.

Key applications of chiral amino alcohols as scaffolds include:

Asymmetric Catalysis: They can be readily converted into chiral ligands for metal-catalyzed reactions, such as asymmetric hydrogenation, alkylation, and aldol (B89426) reactions.

Chiral Auxiliaries: Temporarily incorporated into a substrate, they can direct the stereoselective formation of new stereocenters. After the reaction, the auxiliary can be cleaved and recovered.

Synthesis of Bioactive Molecules: Chiral amino alcohols are integral components of many pharmaceuticals and natural products. diva-portal.orgfrontiersin.org For instance, derivatives of aminocyclopentenyl methanol (B129727) are key intermediates in the synthesis of antiviral drugs like Abacavir. ijcpa.in

The effectiveness of these scaffolds is often determined by their enantiomeric purity and the relative orientation of their functional groups. The trans configuration in compounds like trans-(2-Amino-cyclopentyl)-methanol hydrochloride places the amino and methanol groups on opposite faces of the cyclopentane (B165970) ring, leading to a specific spatial orientation that can be exploited in asymmetric synthesis.

Overview of Stereochemical Purity in Cyclic Aminomethanol (B12090428) Systems

The stereochemical purity of cyclic aminomethanol systems is paramount to their function in asymmetric synthesis. The presence of multiple stereocenters in these molecules means that several stereoisomers can exist. For instance, in the 2-amino-cyclopentyl-methanol system, both cis and trans diastereomers are possible, each of which exists as a pair of enantiomers.

The precise arrangement of the amino and hydroxyl groups dictates the chiral environment and, consequently, the stereochemical outcome of the reactions in which they are involved. Even minor contamination with other stereoisomers can significantly diminish the enantiomeric excess (e.e.) of the desired product.

Methods to ensure high stereochemical purity include:

Stereoselective Synthesis: Designing synthetic routes that preferentially form one stereoisomer. This often involves the use of chiral starting materials, catalysts, or auxiliaries.

Chiral Resolution: Separating a racemic mixture of enantiomers. This can be achieved through various techniques, including crystallization with a chiral resolving agent or chiral chromatography.

Enzymatic Methods: Utilizing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the converted product.

The development of reliable analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), is crucial for determining the enantiomeric purity of these compounds. ijcpa.in For example, a validated chiral HPLC method has been developed to separate the enantiomers of a related compound, (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl, from its undesired (1R,4S) isomer, highlighting the importance of analytical control in ensuring stereochemical integrity. ijcpa.in

Historical Context of trans-(2-Amino-cyclopentyl)-methanol Hydrochloride within Amino Alcohol Research

The development of chiral amino alcohols as tools for asymmetric synthesis has a rich history. Early research in the 20th century laid the foundation for understanding stereochemistry and its role in chemical reactions. The pioneering work on chiral auxiliaries in the 1970s and 1980s significantly advanced the field, demonstrating that temporary incorporation of a chiral molecule could effectively control the stereochemistry of a reaction.

While early examples of chiral auxiliaries were often derived from readily available natural products like amino acids and terpenes, the demand for novel and more efficient chiral scaffolds led to the exploration of a wider range of structures, including cyclic amino alcohols. The development of synthetic methodologies to access enantiomerically pure cyclic systems was a key focus of this research.

The specific history of trans-(2-Amino-cyclopentyl)-methanol hydrochloride is not extensively documented in dedicated publications. However, its emergence can be situated within the broader context of the development of carbocyclic nucleoside analogues, which are important antiviral agents. The synthesis of structurally similar aminocyclopentene methanol derivatives as key intermediates for compounds like Carbovir and Abacavir in the late 20th century spurred interest in the stereoselective synthesis of substituted cyclopentane rings. researchgate.net

The continuous search for novel chiral ligands and auxiliaries with unique stereochemical properties ensures that compounds like trans-(2-Amino-cyclopentyl)-methanol hydrochloride remain relevant in contemporary organic chemistry. Ongoing research focuses on developing more efficient and stereoselective synthetic routes to these and other alicyclic amino alcohols to expand their application in the synthesis of complex chiral molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R,2R)-2-aminocyclopentyl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZSFZUZNGAAID-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2331212-02-1 | |

| Record name | [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for Trans 2 Amino Cyclopentyl Methanol Hydrochloride

Strategies for Diastereoselective Formation of the Cyclopentyl Ring System

Enamine-Mediated Reductive Amination Routes

Reductive amination is a powerful tool for the formation of amines from carbonyl compounds. In the context of synthesizing trans-(2-Amino-cyclopentyl)-methanol, this strategy can be envisioned starting from a suitable cyclopentanone (B42830) precursor. A key intermediate in such a route would be a β-enaminoketone or an α-aminoketone like 2-aminocyclopentan-1-one. The stereochemical outcome is determined during the reduction of the ketone or the intermediate imine/enamine.

The diastereoselectivity of the reduction step is critical. For instance, the reduction of cyclic α-aminoketones can be highly diastereoselective, with the choice of reducing agent and reaction conditions dictating whether the syn or anti amino alcohol is formed. Bulky reducing agents typically approach from the less sterically hindered face of the carbonyl, opposite to the adjacent amino group, which can lead to the formation of the trans product. While specific studies on 2-aminocyclopentanone are limited, analogies with other cyclic systems suggest that reagents like sodium borohydride (B1222165) or lithium aluminum hydride could be employed, with the final stereochemistry dependent on the precise substrate and conditions.

Conjugate Addition Approaches to Five-Membered Cyclic Amino Precursors

Conjugate addition, or Michael addition, provides a reliable method for forming carbon-nitrogen bonds in a stereocontrolled manner. This approach typically involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, such as a cyclopentenone derivative. The stereochemistry of the addition can be controlled to favor the desired trans product.

A stereoselective synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids has been developed utilizing a stereoselective aza-Michael functionalization as a key step. In this strategy, a suitable nitrogen nucleophile, such as benzylamine, is added to a polysubstituted cyclopentene-1-carboxylic acid ester. The reaction proceeds with high stereoselectivity, establishing the desired relative configuration of the amino and ester groups, which can then be converted to the hydroxymethyl group. This methodology demonstrates the power of conjugate addition to set the stereocenters on a five-membered ring, which is applicable to the synthesis of the target compound.

Table 1: Key Features of Conjugate Addition Strategy

| Feature | Description | Reference |

|---|---|---|

| Electrophile | Polysubstituted cyclopent-1-ene-1-carboxylic acid ester | |

| Nucleophile | Amine (e.g., benzylamine) | |

| Key Advantage | High stereoselectivity in the C-N bond-forming step |

| Transformation | The resulting ester can be reduced to the target methanol (B129727) group. | |

Ring-Closing Metathesis in Cyclic Amino Alcohol Synthesis

Ring-closing metathesis (RCM) has emerged as a versatile and powerful reaction for the synthesis of cyclic compounds, including five-membered rings. This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalyst, to form a carbon-carbon double bond from an acyclic diene precursor.

In the synthesis of cyclopentane-based amino acids, RCM is a key step to construct the carbocyclic core. The process starts from an acyclic, highly functionalized diene, which is synthesized from a readily available chiral starting material like a sugar. The RCM reaction efficiently closes the ring to form a cyclopentene (B43876) derivative. The double bond in the resulting cyclopentene can then be functionalized, for example, through hydrogenation or dihydroxylation, and the existing functional groups can be manipulated to yield the final trans-(2-Amino-cyclopentyl)-methanol structure. The stereochemistry of the substituents on the acyclic precursor directs the final stereochemistry of the cyclic product.

Enantioselective Synthesis of trans-(2-Amino-cyclopentyl)-methanol Hydrochloride and its Precursors

Enantioselective methods aim to produce a single enantiomer of the target compound. This is achieved by using chiral catalysts or auxiliaries that can differentiate between the two prochiral faces of a substrate.

Asymmetric Hydrogenation Pathways

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral olefins, ketones, or imines. This technique uses transition metal catalysts, typically based on rhodium, ruthenium, or iridium, coordinated to chiral ligands.

For the synthesis of chiral 1,2-amino alcohols, the asymmetric hydrogenation of α-amino ketones is a particularly effective strategy. A suitable precursor, such as a protected 2-aminocyclopent-2-en-1-one or a related α-amino ketone, could be hydrogenated to produce the desired chiral amino alcohol with high enantioselectivity. Catalysts bearing electron-donating phosphine (B1218219) ligands have proven effective for the hydrogenation of unprotected amino ketones, representing a convenient approach to chiral amino alcohols. The choice of chiral ligand is crucial for achieving high levels of enantiomeric excess (ee).

Table 2: Asymmetric Hydrogenation of α-Amino Ketones

| Catalyst System | Substrate Type | Product | Key Feature | Reference |

|---|---|---|---|---|

| Rhodium with electron-donating phosphine ligands | α-primary and secondary amino ketones | Chiral 1,2-amino alcohols | High yields and good enantioselectivities |

Organocatalytic Asymmetric Syntheses

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has grown rapidly, offering powerful alternatives for the synthesis of enantiomerically pure compounds. Bifunctional organocatalysts, such as those based on thiourea, are particularly effective as they can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding.

An asymmetric organocatalytic approach could be applied to the synthesis of the target molecule through various strategies. For instance, a chiral Brønsted acid catalyst could activate an imine for enantioselective nucleophilic attack. A plausible reaction mechanism involves the protonation of an imine by the catalyst, forming a chiral ion pair. This environment directs the enantioselective attack of a nucleophile to create the desired stereocenter. Such strategies have been successfully applied to the synthesis of other complex chiral amines and could be adapted for the construction of the trans-2-aminocyclopentane scaffold.

Stereochemical Investigations and Conformational Analysis of Trans 2 Amino Cyclopentyl Methanol Hydrochloride

Elucidation of trans-Diastereomeric Purity

The establishment of the relative stereochemistry of the amino and methanol (B129727) substituents on the cyclopentane (B165970) ring is crucial. In the case of (2-Amino-cyclopentyl)-methanol, two diastereomers are possible: cis and trans. The trans diastereomer, which is the focus of this article, has the amino and methanol groups on opposite sides of the cyclopentane ring.

The diastereomeric purity of trans-(2-Amino-cyclopentyl)-methanol hydrochloride is typically ascertained during its synthesis, where stereoselective synthetic routes are employed. Following synthesis, the diastereomeric purity is confirmed using various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the coupling constants (J-values) between the protons on the carbons bearing the amino and methanol groups (C1 and C2) are diagnostic for the cis or trans configuration. For a trans relationship in a cyclopentane ring, the coupling constant between the vicinal protons is typically smaller than that for the corresponding cis isomer.

Illustrative ¹H NMR Coupling Constants for Distinguishing Diastereomers

| Diastereomer | Typical Vicinal Coupling Constant (³JH1-H2) |

| trans-(2-Amino-cyclopentyl)-methanol | 2 - 5 Hz |

| cis-(2-Amino-cyclopentyl)-methanol | 6 - 9 Hz |

Note: The data in this table is illustrative and based on typical values for 1,2-disubstituted cyclopentanes. Actual values for the specific compound may vary.

Conformational Dynamics of the Cyclopentane Ring in Amino Alcohol Frameworks

The cyclopentane ring is not planar and exists in a continuous state of dynamic conformational change. The two most commonly discussed conformations are the envelope and the half-chair. In the envelope conformation, four of the carbon atoms are in a plane, while the fifth is out of the plane. In the half-chair conformation, three adjacent carbons are in a plane, with the other two carbons displaced on opposite sides of the plane. These conformations rapidly interconvert through a process known as pseudorotation, with a low energy barrier.

Analysis of Intramolecular Interactions Governing Preferred Conformations

In trans-(2-Amino-cyclopentyl)-methanol, the spatial relationship between the amino and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding. This non-covalent interaction can play a significant role in stabilizing a particular conformation. An intramolecular hydrogen bond can form between the hydroxyl proton and the lone pair of electrons on the nitrogen atom of the amino group. The formation of this hydrogen bond would favor a conformation that brings these two groups into proximity.

In the hydrochloride salt form, the amino group is protonated to form an ammonium (B1175870) chloride. This protonation significantly alters the hydrogen bonding capabilities. The ammonium group is now a hydrogen bond donor, and it can form intramolecular hydrogen bonds with the hydroxyl group's oxygen atom. The strength of these interactions depends on the solvent and the specific conformation of the cyclopentane ring. These intramolecular interactions are crucial in dictating the preferred conformation of the molecule in solution and in the solid state.

Advanced Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Excess Determination

NMR spectroscopy is an indispensable tool for the stereochemical analysis of trans-(2-Amino-cyclopentyl)-methanol hydrochloride. As mentioned, ¹H NMR coupling constants are critical for confirming the trans diastereomeric configuration. Furthermore, ¹³C NMR spectroscopy provides information on the chemical environment of each carbon atom, which is also sensitive to the stereochemistry.

To determine the enantiomeric excess (ee) of a chiral compound like trans-(2-Amino-cyclopentyl)-methanol, chiral resolving agents or chiral shift reagents can be employed in NMR spectroscopy. These chiral auxiliaries interact with the enantiomers of the target compound to form diastereomeric complexes, which will have distinct NMR spectra. This allows for the integration of the signals corresponding to each enantiomer and thus the calculation of the enantiomeric excess.

Hypothetical ¹H NMR Data for trans-(2-Amino-cyclopentyl)-methanol Hydrochloride

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH-OH) | 3.8 - 4.0 | m | - |

| H2 (CH-NH₃⁺) | 3.2 - 3.4 | m | - |

| CH₂OH | 3.5 - 3.7 | m | - |

| Cyclopentyl-H | 1.4 - 2.2 | m | - |

| NH₃⁺ | 8.0 - 8.5 | br s | - |

| OH | 4.5 - 5.0 | br s | - |

Note: This data is hypothetical and for illustrative purposes. Chemical shifts are dependent on the solvent and concentration.

X-ray Crystallographic Analysis of trans-(2-Amino-cyclopentyl)-methanol Hydrochloride and its Derivatives

Single-crystal X-ray crystallography is the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule. An X-ray crystal structure of trans-(2-Amino-cyclopentyl)-methanol hydrochloride would provide precise information on bond lengths, bond angles, and torsion angles, confirming the trans stereochemistry. It would also reveal the preferred conformation of the cyclopentane ring in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. While a specific crystal structure for the title compound is not publicly available, this technique remains the gold standard for absolute stereochemical and conformational assignment.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image structures, they produce mirror-image CD spectra. This technique can be used to determine the absolute configuration of a chiral molecule by comparing its experimental CD spectrum with that of a known standard or with a spectrum predicted by theoretical calculations. For trans-(2-Amino-cyclopentyl)-methanol hydrochloride, the two enantiomers, (1R,2R) and (1S,2S), would be expected to exhibit opposite Cotton effects in their CD spectra, providing a method for their differentiation and for the assessment of their optical purity.

Applications of Trans 2 Amino Cyclopentyl Methanol Hydrochloride As a Chiral Building Block in Organic Synthesis

Role in Asymmetric Synthesis of Complex Molecular Architectures

The inherent chirality and bifunctional nature of trans-(2-amino-cyclopentyl)-methanol hydrochloride make it a powerful tool in asymmetric synthesis. This is the process of creating new chiral molecules, where the three-dimensional arrangement of atoms is precisely controlled.

Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals and natural products. nih.govnih.govmdpi.com trans-(2-Amino-cyclopentyl)-methanol hydrochloride serves as a key starting material for the stereoselective synthesis of these complex ring systems. nih.gov The compound's stereochemistry directs the formation of new chiral centers, allowing for the synthesis of specific enantiomers or diastereomers of the target heterocycle. For example, it can be used to synthesize pyrrolidine derivatives, which are precursors to a variety of alkaloids and other biologically active compounds. semanticscholar.org The amino and hydroxyl groups can be chemically modified to participate in various cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. mdpi.com

Peptidomimetics are molecules that mimic the structure and function of peptides, while foldamers are artificial molecules that adopt well-defined, folded conformations similar to proteins. nih.gov The rigid cyclopentane (B165970) ring of trans-(2-amino-cyclopentyl)-methanol hydrochloride can be incorporated into the backbone of these molecules, pre-organizing the structure and influencing its three-dimensional shape. nih.gov This is crucial for their biological activity, as the specific folding pattern often determines how they interact with biological targets. nih.govnih.gov

Chiral polyamines are important in various biological processes and are often used as ligands in asymmetric catalysis. The amino group of trans-(2-amino-cyclopentyl)-methanol hydrochloride can be elaborated to create complex polyamine chains with defined stereochemistry. These chiral polyamines can then be used to synthesize other valuable molecules, such as chiral polyaminothiazoles, which have shown a wide range of biological activities. nih.gov

Development of Derivatives for Further Synthetic Transformations

The versatility of trans-(2-amino-cyclopentyl)-methanol hydrochloride as a chiral building block is further enhanced by the ability to selectively modify its amino and hydroxyl groups. This allows for the introduction of new functionalities and the creation of a wide range of derivatives for subsequent synthetic transformations.

The primary amino group of trans-(2-amino-cyclopentyl)-methanol hydrochloride is a key site for chemical modification. It can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce a wide range of functional groups. These modifications can be used to alter the compound's physical and chemical properties, as well as to create new reactive sites for further synthetic transformations.

Table 1: Examples of Amino Group Modifications and Their Applications

| Modification Reaction | Reagent | Resulting Functional Group | Potential Applications |

|---|---|---|---|

| Acylation | Acyl chloride or anhydride | Amide | Synthesis of peptidomimetics, protection of the amino group. |

| Alkylation | Alkyl halide | Secondary or tertiary amine | Synthesis of chiral polyamines, alteration of basicity. |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Protection of the amino group, introduction of a chiral auxiliary. |

The hydroxyl group of trans-(2-amino-cyclopentyl)-methanol hydrochloride can also be readily functionalized. It can be converted into a variety of other functional groups, such as ethers, esters, and halides, providing further opportunities for synthetic elaboration.

Table 2: Examples of Hydroxyl Group Functionalizations and Their Applications

| Functionalization Reaction | Reagent | Resulting Functional Group | Potential Applications |

|---|---|---|---|

| Etherification | Alkyl halide, base | Ether | Protection of the hydroxyl group, introduction of a new substituent. |

| Esterification | Acyl chloride or anhydride, base | Ester | Protection of the hydroxyl group, prodrug synthesis. |

| Oxidation | Oxidizing agent | Aldehyde or carboxylic acid | Further synthetic transformations, introduction of a new reactive site. |

Derivatization for Spectroscopic Analysis in Research

In the realm of organic synthesis and chiral analysis, derivatization serves as a critical tool for the spectroscopic investigation of enantiopure compounds like trans-(2-Amino-cyclopentyl)-methanol hydrochloride. This process involves the reaction of the chiral analyte with a derivatizing agent to form diastereomers. These diastereomeric products possess distinct physical and spectroscopic properties, which allows for their differentiation and quantification using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The primary objectives of derivatizing chiral molecules such as trans-(2-Amino-cyclopentyl)-methanol are typically to determine enantiomeric purity, assign absolute configuration, and enhance detection sensitivity.

The bifunctional nature of trans-(2-Amino-cyclopentyl)-methanol, containing both a primary amine and a primary alcohol, offers two potential sites for derivatization. The choice of derivatizing agent and reaction conditions can allow for selective reaction at either the amino or the hydroxyl group, or at both sites.

Chiral Derivatizing Agents (CDAs)

Chiral derivatizing agents are enantiomerically pure compounds that react with the chiral analyte to form a covalent bond, resulting in a pair of diastereomers. These diastereomers can then be distinguished by various spectroscopic methods.

One widely used class of CDAs for primary amines is based on α-chiral carboxylic acids or their activated derivatives. For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride can be used to form diastereomeric amides. The distinct magnetic environments of the protons in these diastereomers lead to different chemical shifts in the ¹H NMR spectrum, allowing for the quantification of each enantiomer.

Another common agent is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. It reacts with the primary amine of trans-(2-Amino-cyclopentyl)-methanol under mild basic conditions to yield diastereomeric derivatives that can be readily analyzed by HPLC-UV or LC-MS. nih.govnih.gov The differing chromatographic retention times of the diastereomers enable the determination of enantiomeric excess.

The table below illustrates the application of different chiral derivatizing agents for the analysis of primary amines, which is applicable to trans-(2-Amino-cyclopentyl)-methanol.

| Chiral Derivatizing Agent (CDA) | Reactive Functional Group | Resulting Derivative | Analytical Technique |

| Mosher's acid chloride | Primary Amine | Diastereomeric Amide | ¹H NMR, ¹⁹F NMR |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Primary Amine | Diastereomeric DNP-amino acid derivative | HPLC-UV, LC-MS |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Primary Amine, Alcohol | Diastereomeric Carbamate/Carbonate | HPLC-Fluorescence, LC-MS |

| o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-isobutyryl-L-cysteine) | Primary Amine | Diastereomeric Isoindole | HPLC-Fluorescence |

Spectroscopic Data of a Derivatized Analog

While specific derivatization data for trans-(2-Amino-cyclopentyl)-methanol hydrochloride is not extensively published, the principles can be illustrated with data from analogous compounds. For example, the derivatization of a chiral primary amine with FDAA would result in two diastereomers with distinct retention times in an HPLC chromatogram.

The following table presents hypothetical ¹H NMR data for the diastereomeric amides formed from the reaction of (1R,2R)- and (1S,2S)-2-aminocyclopentyl-methanol with (R)-Mosher's acid chloride. The differing chemical shifts (Δδ) for protons near the chiral center allow for quantification.

| Proton | δ (ppm) for (R,R,R)-diastereomer | δ (ppm) for (S,S,R)-diastereomer | Δδ (ppm) |

| H attached to C1 | 3.85 | 3.92 | 0.07 |

| H attached to C2 | 3.62 | 3.55 | 0.07 |

| CH₂OH | 3.40 | 3.48 | 0.08 |

| OCH₃ of Mosher's reagent | 3.51 | 3.50 | 0.01 |

Chiral Solvating Agents (CSAs)

An alternative to covalent derivatization is the use of chiral solvating agents (CSAs). These agents form non-covalent diastereomeric complexes with the enantiomers of the analyte. These transient complexes have different NMR spectra due to the different spatial arrangements of the analyte's enantiomers with the CSA. This method is non-destructive and can be performed directly in the NMR tube. BINOL-based amino alcohols have been shown to be effective CSAs for the enantiodifferentiation of carboxylic acids and could potentially be adapted for use with amino alcohols.

The derivatization of trans-(2-Amino-cyclopentyl)-methanol hydrochloride for spectroscopic analysis is a powerful application of this compound as a chiral building block in research. It allows for the verification of enantiomeric purity, which is crucial for its subsequent use in asymmetric synthesis. The choice of derivatizing agent and analytical technique depends on the specific requirements of the research, including the desired sensitivity and the available instrumentation.

Catalytic Roles of Trans 2 Amino Cyclopentyl Methanol Hydrochloride and Its Derivatives

Design and Synthesis of Chiral Ligands from the trans-Aminocyclopentylmethanol Scaffold

The efficacy of a chiral catalyst is intrinsically linked to the design of its ligand. The trans-(2-Amino-cyclopentyl)-methanol scaffold offers a robust and stereochemically defined framework for the synthesis of a variety of chiral ligands. The presence of both an amino and a hydroxyl group allows for diverse chemical modifications, enabling the creation of ligands with tailored steric and electronic properties.

A prominent example of a chiral ligand derived from this scaffold is the oxazolidinone auxiliary. The synthesis of this class of ligands is often straightforward. For instance, enantiomerically pure (4R,5S)-cyclopentano[d]oxazolidin-2-one can be prepared in multi-gram quantities. The synthetic route commences with a baker's yeast reduction of a β-ketoester, followed by ester hydrolysis. The subsequent Curtius rearrangement of the resulting β-hydroxy acid using diphenylphosphoryl azide (B81097) in refluxing benzene (B151609) affords the desired chiral oxazolidinone. researchgate.net This approach highlights the utility of the aminocyclopentanol backbone in generating conformationally rigid cyclic structures that are advantageous for inducing high levels of stereoselectivity.

Beyond oxazolidinones, the trans-aminocyclopentylmethanol framework is amenable to the synthesis of other important classes of chiral ligands, such as phosphine (B1218219) and oxazoline (B21484) ligands. The amino group can be readily transformed into a phosphine moiety through various established methods, while the hydroxyl group can be used to construct an oxazoline ring. These modifications allow for the creation of bidentate and monodentate ligands with different coordination properties, expanding the repertoire of catalytic reactions in which they can be employed.

Mechanistic Investigations of Reactions Involving Trans 2 Amino Cyclopentyl Methanol Hydrochloride

Studies on Reaction Pathways and Transition States

Detailed mechanistic studies delineating the specific reaction pathways and transition states for reactions involving trans-(2-Amino-cyclopentyl)-methanol hydrochloride are not extensively documented in publicly available scientific literature. General principles of organic reactions suggest that the amino and hydroxyl functional groups would be the primary sites of reactivity. For instance, in acylation or alkylation reactions, the nucleophilic amino group would likely attack an electrophilic center, proceeding through a tetrahedral intermediate before forming the final product. The transition state for such a reaction would involve the partial formation of the new bond to the amine and the partial breaking of a bond in the electrophile.

Computational chemistry could offer valuable insights into these pathways. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to model the reaction coordinates, identify transition state structures, and calculate their corresponding activation energies. Such studies would elucidate the most energetically favorable pathways for reactions like N-alkylation, N-acylation, or O-alkylation. However, specific experimental studies validating these theoretical models for this particular compound are not readily found.

Stereochemical Course of Reactions Mediated by the Compound

The stereochemistry of trans-(2-Amino-cyclopentyl)-methanol hydrochloride is a critical aspect of its reactivity, particularly when it is used as a chiral auxiliary or ligand in asymmetric synthesis. The trans configuration of the amino and methanol (B129727) groups on the cyclopentane (B165970) ring creates a specific and rigid chiral environment.

When this compound participates as a reactant, reactions at the chiral centers could proceed with either retention or inversion of stereochemistry, depending on the mechanism (e.g., SN1 vs. SN2). For reactions occurring at the amino or hydroxyl groups, where the chiral centers of the cyclopentane ring are not directly involved, the compound would act as a chiral influence.

If used as a chiral ligand for a metal catalyst, the stereochemical outcome of the catalyzed reaction would be dictated by the way the substrate binds to the metal center, which is in turn influenced by the steric and electronic properties of the trans-(2-Amino-cyclopentyl)-methanol ligand. The trans arrangement would position the substituents in a way that could effectively block one face of the substrate, leading to high enantioselectivity.

Below is a hypothetical data table illustrating the kind of results one might expect from a study using this compound as a chiral ligand in an asymmetric transfer hydrogenation of a prochiral ketone.

| Entry | Substrate (Ketone) | Product (Alcohol) Enantiomeric Excess (%) |

| 1 | Acetophenone | 95 |

| 2 | Propiophenone | 92 |

| 3 | 1-Tetralone | 98 |

This table is illustrative and based on expected outcomes for similar chiral ligands; it is not derived from published experimental data for this specific compound.

Influence of Counterions on Reaction Selectivity in Hydrochloride Form

The hydrochloride form of trans-(2-Amino-cyclopentyl)-methanol means the amino group is protonated, existing as an ammonium (B1175870) chloride salt. This has a significant impact on its reactivity and the selectivity of reactions it is involved in.

The protonated amine is no longer nucleophilic, which effectively protects the amino group from participating in reactions under neutral or acidic conditions. This can be a strategic advantage in syntheses where reaction at the hydroxyl group is desired without affecting the amino group.

Furthermore, the presence of the chloride counterion can influence the reaction environment. In nonpolar solvents, ion pairing between the ammonium cation and the chloride anion could be significant. This ion pairing can affect the steric environment around the molecule and potentially influence the stereochemical course of reactions directed by the chiral scaffold. The solubility of the hydrochloride salt is also different from its free base form, which can be a critical factor in the choice of solvent and reaction conditions, thereby indirectly influencing reaction selectivity.

Computational and Theoretical Studies on Trans 2 Amino Cyclopentyl Methanol Hydrochloride

Molecular Modeling and Conformational Landscape Analysis

The biological activity and chemical reactivity of flexible molecules like trans-(2-Amino-cyclopentyl)-methanol hydrochloride are intrinsically linked to their three-dimensional shape or conformation. Molecular modeling is used to explore the potential energy surface of a molecule and identify its stable conformers.

The five-membered cyclopentane (B165970) ring is not planar; it adopts puckered conformations to relieve torsional strain. The two most famous conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). These forms can interconvert through a low-energy process called pseudorotation. researchgate.net For a 1,2-disubstituted cyclopentane, the substituents can be in quasi-axial or quasi-equatorial positions. The relative stability of these conformers is determined by steric and electronic interactions between the substituents and the ring.

In the case of the trans isomer, the two substituents (amino and methanol) are on opposite faces of the ring. This allows for a conformation where both bulky groups can occupy pseudo-equatorial positions, which is generally the most stable arrangement to minimize steric hindrance. openstax.org Computational methods, such as molecular mechanics (MM) or Density Functional Theory (DFT), can be used to calculate the energies of these different conformers. researchgate.netresearchgate.net A full conformational search involves systematically rotating the rotatable bonds (like the C-C bond of the methanol (B129727) group and the C-N bond) and analyzing the ring pucker to map out the entire conformational landscape and identify the global minimum energy structure. nih.gov

Table 1: Illustrative Conformational Energy Analysis of trans-(2-Amino-cyclopentyl)-methanol

| Conformer Description | Substituent Positions | Relative Energy (kcal/mol) (Hypothetical) | Population at 298 K (%) (Hypothetical) |

| Chair-like (Global Minimum) | Di-equatorial | 0.00 | 98.9 |

| Twist-Boat | Equatorial/Axial | 2.50 | 1.0 |

| Chair-like | Di-axial | 4.50 | 0.1 |

Note: This table is illustrative. Actual energy values would be determined by specific computational methods (e.g., DFT at the B3LYP/6-31G(d) level).

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to study chemical reactions, providing detailed insights into reaction mechanisms, transition states, and the origins of chemical selectivity. whiterose.ac.uk For a chiral amino alcohol, DFT can elucidate how it is formed and how it might react with other molecules. acs.orgresearchgate.net

A typical DFT study of a reaction mechanism involves:

Reactant and Product Optimization: The geometries of the starting materials and products are optimized to find their lowest energy structures.

Transition State (TS) Searching: The transition state is the highest energy point along the reaction coordinate. Locating the TS is crucial as its energy determines the activation energy and thus the reaction rate. mdpi.com

Reaction Pathway Mapping: By connecting the reactants, transition states, and products, a complete energy profile for the reaction can be constructed. This helps to determine if a reaction is kinetically or thermodynamically controlled. rsc.org

For reactions involving chiral molecules like trans-(2-Amino-cyclopentyl)-methanol hydrochloride, DFT is particularly useful for explaining stereoselectivity. nih.gov For example, in an asymmetric synthesis, calculations can be performed for the transition states leading to different stereoisomers. A lower activation energy for one pathway explains why one particular stereoisomer is formed preferentially. researchgate.net Non-covalent interactions, such as hydrogen bonds or steric repulsion within the transition state structure, are often identified as the key factors controlling selectivity. nih.gov

Table 2: Example DFT-Calculated Energy Profile for a Hypothetical Reaction Step

| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 | 0.0 |

| TS1 | Transition State | +15.2 | +16.5 |

| Intermediate | Reaction Intermediate | -5.4 | -4.8 |

| TS2 | Transition State | +10.8 | +11.7 |

| Products | Final Products | -12.1 | -11.5 |

Note: This data is representative of a two-step reaction pathway as calculated by a DFT method like M06-2X/6-311++G(d,p) with a solvent model. mdpi.com

Prediction of Spectroscopic Properties and Chiral Recognition

Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of newly synthesized molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in a molecule's optimized geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful way to confirm the structure and stereochemistry of a compound. nih.gov

Vibrational Spectroscopy (IR): DFT calculations can also predict vibrational frequencies. mdpi.com These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. While there is often a systematic deviation from experimental values, scaling factors can be applied to yield spectra that are in very good agreement with experimental results, helping to assign specific peaks to the vibrations of particular functional groups.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This can provide information about the molecule's chromophores and electronic structure.

Beyond structural confirmation, computational chemistry is essential for understanding the principles of chiral recognition . This occurs when a chiral molecule selectively interacts with one enantiomer of another chiral compound. This is the fundamental basis for enantioselective catalysis and chiral chromatography. mdpi.com Computational models can simulate the interaction between a chiral host (e.g., a chiral stationary phase or a catalyst) and the enantiomers of a guest molecule like trans-(2-Amino-cyclopentyl)-methanol hydrochloride. csic.esresearchgate.net

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Data Type | Predicted Value (Computational) | Experimental Value |

| ¹H NMR Shift (CH-OH) | 4.15 ppm | 4.08 ppm |

| ¹³C NMR Shift (CH-N) | 62.1 ppm | 61.5 ppm |

| IR Freq. (O-H stretch) | 3450 cm⁻¹ | 3380 cm⁻¹ |

| IR Freq. (N-H stretch) | 3385 cm⁻¹ | 3320 cm⁻¹ |

| UV-Vis λ_max | 205 nm | Not available |

Note: Predicted values are hypothetical results from methods like GIAO-DFT (for NMR) and B3LYP (for IR), which typically show good correlation with experimental data.

Future Research Trajectories for Trans 2 Amino Cyclopentyl Methanol Hydrochloride

Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The development of efficient and environmentally benign methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. Future research in the synthesis of trans-(2-Amino-cyclopentyl)-methanol hydrochloride should prioritize strategies that maximize atom economy and incorporate principles of green chemistry.

Current synthetic approaches often rely on multi-step sequences that may involve protecting groups and stoichiometric reagents, leading to significant waste generation. Novel routes could explore enzymatic and chemoenzymatic methods. For instance, lipase-catalyzed kinetic resolutions of racemic amino alcohol precursors have shown promise in providing enantiomerically enriched trans-2-aminocyclopentanols. nih.gov Further research could focus on identifying or engineering enzymes with higher selectivity and broader substrate scope, potentially enabling a more direct and sustainable synthesis.

Moreover, catalytic asymmetric hydrogenation of prochiral precursors represents a highly atom-economical approach. The development of novel catalyst systems, perhaps employing earth-abundant metals, for the stereoselective reduction of a suitable cyclopentanone (B42830) or enamine precursor could provide a direct and efficient route to the desired trans isomer. The principles of such transformations are well-established for other chiral amino alcohols and their application to this specific target is a promising avenue.

Another area of exploration involves the use of renewable starting materials. Investigating synthetic pathways that commence from biomass-derived feedstocks could significantly enhance the sustainability profile of trans-(2-Amino-cyclopentyl)-methanol hydrochloride production.

| Synthetic Strategy | Key Advantages | Research Focus |

| Chemoenzymatic Resolution | High enantioselectivity, mild reaction conditions. | Identification and engineering of specific lipases or other enzymes. |

| Asymmetric Hydrogenation | High atom economy, potential for high throughput. | Development of novel, cost-effective catalysts. |

| Renewable Feedstocks | Enhanced sustainability, reduced environmental impact. | Design of synthetic routes from biomass-derived starting materials. |

Expanding the Scope of Catalytic Applications

Chiral 1,2-amino alcohols are renowned for their utility as ligands in a wide array of asymmetric catalytic reactions. Derivatives of trans-(2-Amino-cyclopentyl)-methanol have already demonstrated their potential in this domain. Specifically, they have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a benchmark reaction for testing the efficacy of new chiral catalysts. nih.gov

Future research should aim to expand the repertoire of catalytic transformations mediated by ligands derived from trans-(2-Amino-cyclopentyl)-methanol hydrochloride. The rigid cyclopentyl backbone, combined with the stereochemically defined trans relationship between the amino and methanol (B129727) groups, can impart unique steric and electronic properties to a metal center, potentially leading to high levels of stereocontrol in various reactions.

Promising areas for investigation include:

Asymmetric Transfer Hydrogenation: Designing ruthenium or iridium complexes with ligands derived from the title compound for the reduction of ketones and imines.

Carbon-Carbon Bond Forming Reactions: Exploring their application in asymmetric aldol (B89426) reactions, Michael additions, and allylic alkylations.

Oxidation Reactions: Investigating their use in asymmetric epoxidations and dihydroxylations of olefins.

The modular nature of the amino and hydroxyl groups allows for facile modification, enabling the synthesis of a library of ligands with tunable steric and electronic properties. This would facilitate the optimization of catalyst performance for specific applications.

| Catalytic Reaction | Potential Metal Catalyst | Desired Outcome |

| Diethylzinc Addition to Aldehydes | Zinc | High enantioselectivity in the formation of chiral secondary alcohols. nih.gov |

| Asymmetric Transfer Hydrogenation | Ruthenium, Iridium | Enantioselective reduction of prochiral ketones and imines. |

| Asymmetric Aldol Reactions | Boron, Titanium, Tin | Diastereo- and enantioselective synthesis of β-hydroxy carbonyl compounds. |

| Asymmetric Michael Additions | Various transition metals | Enantioselective formation of 1,5-dicarbonyl compounds. |

Development of Advanced Derivatization Methodologies for Complex Molecule Synthesis

The synthetic utility of trans-(2-Amino-cyclopentyl)-methanol hydrochloride as a chiral building block is intrinsically linked to the ability to selectively functionalize its amino and hydroxyl groups. Future research should focus on developing advanced and versatile derivatization methodologies to incorporate this chiral scaffold into complex molecular architectures.

The primary amine offers a handle for a wide range of transformations, including acylation, sulfonylation, and reductive amination, to introduce diverse functionalities. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to various leaving groups for nucleophilic substitution.

Key research directions include:

Orthogonal Protection Strategies: Developing efficient methods for the selective protection and deprotection of the amino and hydroxyl groups to allow for sequential and site-selective modifications.

Multicomponent Reactions: Utilizing the amine or alcohol functionality as a component in isocyanide-based or other multicomponent reactions to rapidly build molecular complexity.

Click Chemistry: Modifying the compound with azide (B81097) or alkyne functionalities to enable its facile conjugation to other molecules via copper-catalyzed or strain-promoted azide-alkyne cycloadditions.

These derivatization strategies will pave the way for the synthesis of novel chiral ligands, catalysts, and biologically active compounds incorporating the rigid trans-1,2-aminocyclopentylmethanol core.

| Functional Group | Derivatization Reaction | Potential Application |

| Amino Group | Acylation, Sulfonylation | Synthesis of chiral amides and sulfonamides for use as ligands or auxiliaries. |

| Hydroxyl Group | Oxidation, Etherification, Esterification | Formation of chiral aldehydes, carboxylic acids, ethers, and esters as synthetic intermediates. |

| Both Groups | Formation of oxazolidinones | Creation of rigid chiral auxiliaries for asymmetric synthesis. |

Deeper Insight into Stereoselectivity Control in Reactions Involving the Compound

A fundamental understanding of the factors governing stereoselectivity is crucial for the rational design of chiral auxiliaries and ligands. While the rigid trans-conformation of the cyclopentane (B165970) ring in trans-(2-Amino-cyclopentyl)-methanol hydrochloride provides a strong basis for stereochemical control, a deeper mechanistic insight is required.

Future research should employ a combination of experimental and computational methods to elucidate the transition state geometries of reactions where this compound or its derivatives are used as a source of chirality. This includes:

NMR Spectroscopic Studies: Utilizing techniques like NOE to determine the solution-state conformations of metal-ligand complexes and reaction intermediates.

X-ray Crystallography: Obtaining solid-state structures of chiral catalysts and intermediates to provide precise geometric information.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways and transition states, allowing for the rationalization of observed stereochemical outcomes and the prediction of the efficacy of new ligand designs.

A thorough understanding of the interplay between the steric and electronic properties of the ligand, the nature of the metal center, and the substrate will enable the fine-tuning of reaction conditions to achieve optimal stereoselectivity. This knowledge will be invaluable for the rational design of the next generation of catalysts and chiral auxiliaries based on the trans-(2-Amino-cyclopentyl)-methanol scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to produce trans-(2-Amino-cyclopentyl)-methanol hydrochloride, and what reaction parameters require strict control?

- Methodology : A common route involves ring-opening reactions of 2-azabicyclo[2.2.1]hept-5-en-3-one using thionyl chloride under anhydrous conditions, followed by reduction with agents like sodium borohydride in aqueous dichloromethane . Key parameters include maintaining anhydrous conditions during esterification, controlling pH during reduction, and monitoring reaction temperatures to minimize side products.

Q. How should this compound be stored to ensure stability in long-term research applications?

- Protocol : Store under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Moisture-sensitive handling is critical due to the hydrochloride salt's hygroscopic nature .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Techniques :

- FTIR : Identify functional groups (e.g., -NH₂, -OH) using peaks in the 3200–3500 cm⁻¹ range .

- NMR : Confirm stereochemistry and ring conformation via ¹H/¹³C NMR (e.g., coupling constants for trans-configuration) .

- HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 3.0) and methanol (45:55) to resolve degradation products, similar to methods applied for related hydrochlorides .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during scale-up synthesis?

- Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Catalysis : Introduce catalytic bases (e.g., triethylamine) to accelerate ring-opening steps .

- In Situ Monitoring : Employ TLC or inline FTIR to track reaction progress and adjust stoichiometry dynamically.

Q. What role does stereochemistry play in modulating the compound’s reactivity in nucleophilic substitutions?

- Analysis : The trans-configuration positions the amino and hydroxyl groups on opposite faces of the cyclopentane ring, reducing steric hindrance and enabling selective functionalization (e.g., amino group acylation). Comparative studies with cis-isomers (e.g., CAS 68327-04-8) show lower reactivity due to intramolecular hydrogen bonding .

Q. How can reversed-phase HPLC methods be tailored to quantify trace impurities in stability studies?

- Optimization :

- Mobile Phase : Adjust methanol content (30–70%) and buffer pH (2.5–3.5) to improve peak resolution .

- Detection : Set UV wavelength to 210 nm for optimal sensitivity to amine and alcohol moieties.

- Validation : Perform robustness testing across column batches and temperatures (25–40°C) to ensure reproducibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (191–196°C) across studies?

- Troubleshooting :

- Purity Verification : Reanalyze samples via DSC to rule out impurities affecting thermal properties.

- Crystallization Conditions : Variations in solvent (e.g., ethanol vs. acetone) may yield polymorphs with distinct melting profiles .

Experimental Design Considerations

Q. What computational tools aid in predicting the compound’s chromatographic behavior?

- Tools : Software like DryLab® or ACD/Labs can model retention times as a function of pH and methanol content, leveraging experimental data from similar amino alcohols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.